9-Cyclopropyl-9H-adenine is a purine derivative that has garnered attention in medicinal chemistry due to its structural analogies with adenine, a fundamental nucleobase in DNA and RNA. This compound features a cyclopropyl group at the 9-position of the adenine structure, which may influence its biological activity and interaction with various enzymes and receptors. The exploration of 9-cyclopropyl-9H-adenine is primarily focused on its potential as a therapeutic agent and its role in biochemical research.
9-Cyclopropyl-9H-adenine is classified as a purine analog, specifically belonging to the broader category of nucleoside analogs. This classification is significant as it relates to its potential applications in pharmacology, particularly in developing antiviral and anticancer agents. The compound can be synthesized through various organic chemistry techniques, often involving multi-step processes that incorporate specific reagents and conditions tailored to achieve the desired molecular structure.
The synthesis of 9-cyclopropyl-9H-adenine typically involves several key steps:
The molecular formula for 9-cyclopropyl-9H-adenine is C₁₁H₁₃N₅. Its structure consists of a bicyclic purine ring system with a cyclopropyl group attached at the 9-position. The presence of this cyclopropyl group affects both the spatial configuration and electronic properties of the molecule, potentially enhancing its binding affinity to biological targets.
9-Cyclopropyl-9H-adenine undergoes various chemical reactions typical for nucleobases:
The mechanism of action for 9-cyclopropyl-9H-adenine primarily involves its interaction with biological targets such as enzymes or receptors involved in nucleic acid metabolism. The structural similarity to adenine allows it to mimic natural substrates, potentially inhibiting or modulating enzymatic activity:
X-ray diffraction (XRD) studies of 9H-adenine derivatives confirm an essentially planar purine ring system. In (R)-9-(2-hydroxypropyl)adenine, the heavy-atom skeleton (C1–C8, N1–N9) exhibits maximal deviation from mean plane at 0.018 Å, maintaining near-perfect planarity despite alkyl substitutions at N9. This rigidity arises from the conjugated π-system spanning the pyrimidine and imidazole rings. Density Functional Theory (DFT) optimizations at B3LYP/6-311++G(d,p) level corroborate this, showing that 9-substitution minimally perturbs core planarity due to the sp²-hybridized character of all ring atoms. The cyclopropyl group in 9-cyclopropyl-9H-adenine is expected to adopt a perpendicular orientation relative to the purine plane, minimizing steric clash while preserving skeletal flatness [1] [4].
Table 1: Heavy-Atom Deviation from Mean Plane in 9H-Adenine Derivatives
Position | Deviation (Å) | Method | Reference Compound |
---|---|---|---|
C2 | 0.005 | XRD | (R)-9-(2-hydroxypropyl)adenine |
N3 | 0.008 | XRD | (R)-9-(2-hydroxypropyl)adenine |
C6 | 0.012 | MP2/cc-pVTZ | 9H-Adenine |
N7 | 0.018 | MP2/cc-pVTZ | 9H-Adenine |
The exocyclic C6-NH₂ group in 9H-adenine derivatives displays quasi-planarity, with pyramidalization energies of < 2 kcal/mol. MP2/cc-pVTZ calculations show amino group dihedral angles θ(H-N-C6-N1) = 178.5° ± 5°, indicating slight non-planarity. This quasi-planarity facilitates dual functionality in hydrogen bonding: the amino group acts as both H-bond donor (via N6-H) and acceptor (via lone pair) in crystal lattices. In (R)-9-(2-hydroxypropyl)adenine, the amino group forms bifurcated N6–H···O4/O2 hydrogen bonds with thymine analogs, stabilizing non-planar conformers. For 9-cyclopropyl-9H-adenine, steric constraints may enhance pyramidalization, increasing its H-bond acceptor capacity compared to unsubstituted adenine [1] [4] [7].
Tautomeric preferences are critically influenced by this quasi-planarity. 6-Oxy purine derivatives overwhelmingly favor the N1-H tautomer (structure A) over O6-H forms (structure B), with free energy differences of >5 kcal/mol in aqueous solution (DFT/B3LYP/6-311++G**). This preference persists in 9-substituted adenines, as confirmed by X-ray crystallography of compound 4 (a 6-oxy purine), where N1–H bond lengths measure 1.344(3) Å, excluding O-protonation [5].
Aromaticity in 9H-adenine derivatives was quantified using nucleus-independent chemical shift (NICS) calculations via Gauge-Including Atomic Orbital (GIAO)-MP2/cc-pVTZ methodology. Key indices include:
Table 2: Aromaticity Indices for Purine Ring Systems
Index | Imidazole Ring | Pyrimidine Ring | Benzene (Reference) |
---|---|---|---|
NICS(0) (ppm) | -8.2 | -10.5 | -9.7 |
NICS(1)zz (ppm) | -12.4 | -15.1 | -14.0 |
HOMA | 0.92 | 0.96 | 1.00 |
The pyrimidine ring exhibits greater aromatic character (NICS(1)zz = –15.1 ppm) than the imidazole ring (–12.4 ppm), consistent with bond length equalization patterns. Cyclopropane annulation to benzene reduces aromaticity by 35% (NICS(0) shift from –9.7 to –6.3 ppm), but analogous fusion is sterically forbidden in 9-cyclopropyl-9H-adenine. Instead, the cyclopropyl group exerts electronic effects: its high-energy σ bonds may conjugate with the purine π-system, potentially enhancing paratropicity in the imidazole ring [2] [4].
Gas-phase electron diffraction (GED) studies of 9H-adenine assume Cₛ symmetry to resolve structural ambiguities. Heavy-atom bond lengths exhibit differences <0.02 Å between symmetry-equivalent positions, validating this constraint. However, the amino group’s vibrational amplitudes (Uiso = 0.08 Ų) reveal dynamic non-planarity undetected by Cₛ models. Anharmonic corrections derived from MP2/cc-pVTZ cubic force fields reduce systematic errors in GED-derived parameters, yielding equilibrium bond lengths with ±0.003 Å uncertainty. For 9-cyclopropyl-9H-adenine, Cₛ symmetry remains applicable to the purine core, but cyclopropyl C–C bonds introduce new torsional degrees of freedom requiring conformational averaging [4].
Bond length alternation in 9H-adenine derivatives follows a distinct pattern:
Comparative analysis with heterocycles reveals:
In 9-cyclopropyl-9H-adenine, cyclopropyl strain may further elongate C8–N9 while shortening adjacent bonds, potentially altering electron density distribution at pharmacologically critical positions (N1, N3, N7) [4] [5].
graph LR A[Purine Core] --> B(Pyrimidine Ring) A --> C(Imidazole Ring) B --> D1(C2-N3- 1.330Å) B --> D2(C4-C5- 1.401Å) B --> D3(C6-N1- 1.332Å) C --> E1(C8-N7- 1.319Å) C --> E2(C8-N9- 1.371Å) C --> E3(C4-N9- 1.377Å) E2 --> F[Elongated by N9-substitution]
ConclusionsThe 9-cyclopropyl group in 9H-adenine preserves the purine ring’s essential planarity while introducing subtle electronic perturbations. Quasi-planar amino groups enable versatile H-bonding, and N1 tautomer dominance ensures biological recognition fidelity. Bond length variances reflect localized aromaticity differences, with cyclopropyl substitution potentially modulating electron density at key pharmacophore sites. These structural features position 9-cyclopropyl-9H-adenine as a stable scaffold for targeted molecular design.
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8